molecular formula C9H10BrNOS B14077598 1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one

1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one

Katalognummer: B14077598
Molekulargewicht: 260.15 g/mol
InChI-Schlüssel: GQQDXLCHISYFCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one is an organic compound with the molecular formula C9H10BrNOS This compound is characterized by the presence of an amino group, a mercapto group, and a bromine atom attached to a propanone backbone

Vorbereitungsmethoden

The synthesis of 1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-4-mercaptophenol and 3-bromopropan-2-one.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the reaction is optimized for higher yields and purity.

Analyse Chemischer Reaktionen

1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols.

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins through its amino and mercapto groups.

    Pathways Involved: It may modulate biochemical pathways related to oxidative stress, cell signaling, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one can be compared with similar compounds such as:

    1-(2-Amino-4-mercaptophenyl)-2-bromopropan-1-one: This compound has a similar structure but differs in the position of the bromine atom.

    1-(2-Amino-4-mercaptophenyl)propan-2-one: This compound lacks the bromine atom and has different reactivity and applications.

    1-(2-Amino-4-mercaptophenyl)-1-bromopropan-2-one: Another structural isomer with distinct chemical properties

Eigenschaften

Molekularformel

C9H10BrNOS

Molekulargewicht

260.15 g/mol

IUPAC-Name

1-(2-amino-4-sulfanylphenyl)-3-bromopropan-2-one

InChI

InChI=1S/C9H10BrNOS/c10-5-7(12)3-6-1-2-8(13)4-9(6)11/h1-2,4,13H,3,5,11H2

InChI-Schlüssel

GQQDXLCHISYFCU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1S)N)CC(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.